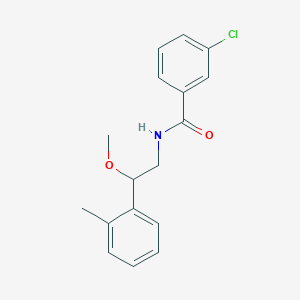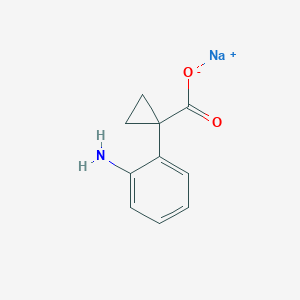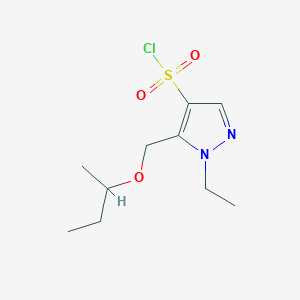
3-chloro-N-(2-methoxy-2-(o-tolyl)ethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of 3-chloro-N-(2-methoxy-2-(o-tolyl)ethyl)benzamide is based on structures generated from information available in databases . The crystal structure of a similar compound, 3-((4-chloro-N-(2-methoxyethyl)benzamido)methyl)phenyl methanesulfonate, has been reported .
Wissenschaftliche Forschungsanwendungen
Pharmacological Properties and Clinical Use
Compounds like metoclopramide, which share functional groups or structural motifs with the target compound, are extensively studied for their pharmacological properties. Metoclopramide is known for its role in facilitating gastrointestinal motility, a property that could be of interest when considering the pharmacological applications of similar compounds. This drug's action mechanism, emphasizing its effects on the gastrointestinal tract's motility and the acceleration of gastric emptying, highlights the potential research avenues for related benzamide derivatives in treating gastrointestinal disorders (Pinder et al., 2012).
Environmental Impact and Biodegradation
The study of parabens, a class of compounds utilized in various consumer products, including their occurrence, fate, and behavior in aquatic environments, provides insight into environmental research concerning synthetic organic compounds. The biodegradability and the potential endocrine-disrupting effects of such compounds underline the importance of environmental safety and the ecological impacts of chemical substances introduced into nature (Haman et al., 2015).
Anticancer Research and Drug Design
In the field of anticancer research, the design and synthesis of compounds with specific molecular targets are of paramount importance. Studies focusing on the structural and functional optimization of molecules to achieve high tumor specificity with minimal toxicity are crucial. Research into compounds such as 3-styrylchromones and 3-styryl-2H-chromenes demonstrates the potential for developing new anticancer drugs with reduced keratinocyte toxicity, suggesting the relevance of such studies in designing novel therapeutic agents (Sugita et al., 2017).
Chemical Synthesis and Structural Studies
The synthesis and structural characterization of novel compounds, such as substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones, illustrate the ongoing efforts in chemical research to develop new materials with potential applications in medicinal chemistry and material science. Such studies shed light on the methodologies and strategies employed in synthesizing and analyzing the structural properties of complex organic molecules (Issac & Tierney, 1996).
Eigenschaften
IUPAC Name |
3-chloro-N-[2-methoxy-2-(2-methylphenyl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO2/c1-12-6-3-4-9-15(12)16(21-2)11-19-17(20)13-7-5-8-14(18)10-13/h3-10,16H,11H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHDNKLKYFAFPLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(CNC(=O)C2=CC(=CC=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

amine](/img/structure/B2625538.png)
![2-[(1-methyl-1H-pyrazol-4-yl)oxy]acetic acid](/img/structure/B2625539.png)
![2-Methyl-2-[(thiophen-2-yl)methyl]pyrrolidine hydrochloride](/img/structure/B2625541.png)

![6-Ethyl-2-(2-(ethylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2625543.png)

![N-[1-(4-cyclopropaneamidophenyl)ethyl]-1-(prop-2-yn-1-yl)piperidine-2-carboxamide](/img/structure/B2625549.png)

![N-(1,3-benzodioxol-5-ylmethyl)-5-[1-(4-methylbenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]pentanamide](/img/structure/B2625552.png)

![N-[2-(1,2-Thiazol-5-yl)ethyl]prop-2-enamide](/img/structure/B2625555.png)


